2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
Description
The exact mass of the compound 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(7-10)6-9-4-2-3-5-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFKDFKCCLKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649200 | |
| Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873376-29-5 | |
| Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 873376-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
Technical Monograph: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
Executive Summary & Identity
2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is a specialized tertiary amino-alcohol intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically Histamine H3 receptor antagonists.[1] Its structure features a pyrrolidine ring linked to a propanol chain with a methyl branch, providing a rigid steric bulk and a basic center crucial for receptor binding affinity.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its application in medicinal chemistry.[1]
| Property | Data |
| CAS Number | 873376-29-5 |
| IUPAC Name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| SMILES | CC(CO)CN1CCCC1 |
| Synonyms | 2-Methyl-3-pyrrolidin-1-yl-propan-1-ol; 3-(Pyrrolidin-1-yl)-2-methylpropan-1-ol |
Physical & Chemical Properties
The physicochemical profile of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is defined by the interplay between its polar hydroxyl group, basic tertiary amine, and hydrophobic pyrrolidine ring.[1]
Quantitative Data Table
| Property | Value | Source/Method |
| Boiling Point | 90–92 °C @ 12 Torr | Experimental (Lit.) [1] |
| Density | 0.966 ± 0.06 g/cm³ | Predicted (ACD/Labs) |
| pKa (Base) | 9.8 – 10.2 (Est.)[1][2] | Conjugate acid of tertiary amine [2] |
| pKa (Acid) | 14.90 ± 0.10 | Hydroxyl group deprotonation [1] |
| LogP | 0.87 | Predicted (Consensus) [3] |
| Refractive Index | 1.465 (Est.)[1][2] | Molar Refractivity |
| Solubility | High in EtOH, DCM, DMSO; Moderate in Water | Amphiphilic nature |
| Appearance | Colorless to pale yellow viscous liquid | Visual Inspection |
Chemical Reactivity & Stability
-
Basicity: The pyrrolidine nitrogen is a moderately strong base (pKa ≈ 10). It readily forms stable salts (hydrochlorides, oxalates) with mineral and organic acids, a property utilized for purification.
-
Nucleophilicity: The hydroxyl group is a primary alcohol, susceptible to oxidation (to aldehyde/acid), esterification, or conversion to a leaving group (mesylate/tosylate) for nucleophilic substitution.
-
Chelation Potential: The 1,3-amino-alcohol motif allows for bidentate coordination with metal ions, potentially influencing catalytic reactions if used as a ligand.
Synthesis & Manufacturing Protocol
The most robust route to 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is a two-step sequence: Michael Addition followed by Hydride Reduction .[1] This pathway is preferred over direct alkylation due to higher regioselectivity and cleaner impurity profiles.
Step 1: Michael Addition (Formation of Ester Intermediate)
-
Reaction: Pyrrolidine + Methyl Methacrylate → Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate[1][3]
-
Mechanism: Aza-Michael addition where the secondary amine (pyrrolidine) attacks the
-carbon of the conjugated ester.
Protocol:
-
Charge: To a 3-neck round bottom flask equipped with a reflux condenser and addition funnel, charge Pyrrolidine (1.0 equiv) and Methanol (2.0 vol) .
-
Addition: Add Methyl Methacrylate (1.05 equiv) dropwise over 2 hours, maintaining internal temperature at 20–25°C.
-
Reaction: Heat the mixture to 50°C and stir for 24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure (45°C) to remove methanol and unreacted alkene.
-
Yield: ~96% (Quantitative conversion). The crude ester is typically pure enough for the next step.[1]
Step 2: Reduction (Formation of Alcohol)
-
Reaction: Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate + LiAlH₄ → Product[1]
-
Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is chosen for complete reduction of the ester to the primary alcohol.
Protocol:
-
Preparation: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (10 vol) under Nitrogen atmosphere at 0°C.
-
Addition: Dissolve the crude ester from Step 1 in THF (2 vol) and add dropwise to the LiAlH₄ suspension, maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC (disappearance of ester peak).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[1] Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distillation under reduced pressure (bp ~90°C @ 12 Torr) yields the pure alcohol.
Caption: Two-step synthesis via Michael addition of pyrrolidine to methyl methacrylate followed by LiAlH₄ reduction.
Applications in Drug Development
This compound serves as a critical pharmacophore building block .[1] Its structural value lies in the "amino-propyl" linker, which mimics the histamine side chain but with added rigidity (pyrrolidine) and steric hindrance (methyl group).
Histamine H3 Receptor Antagonists
The 3-(pyrrolidin-1-yl)propyl moiety is a privileged scaffold in H3 receptor research.[1] The methyl group at the 2-position introduces chirality and conformational constraint, often enhancing selectivity for the H3 receptor over H1/H2 subtypes.[1]
-
Mechanism: The basic pyrrolidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.
-
Derivatization: The hydroxyl group is typically converted to an ether or linked to a lipophilic aryl group (e.g., biphenyl, benzophenone) to access the secondary binding pocket of the receptor.
General Medicinal Chemistry
-
Solubility Enhancer: Introduction of this moiety can improve the water solubility of lipophilic drugs due to the ionizable tertiary amine (pKa ~10).
-
Chiral Pool Entry: While often used as a racemate, the synthesis can be adapted using chiral auxiliaries or enzymatic resolution of the ester intermediate to generate enantiopure (R)- or (S)- isomers for structure-activity relationship (SAR) studies.
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
Critical Handling Protocols:
-
Corrosivity: As a basic amine, this compound can cause chemical burns.[1] Wear butyl rubber gloves, chemical splash goggles, and a face shield.[1][2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation (reaction with atmospheric CO₂).
-
Spill Response: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite).
References
-
ChemicalBook. (2023). 2-Methyl-3-pyrrolidin-1-yl-propan-1-ol Property Data. Retrieved from
-
Master Organic Chemistry. (2017). Amine Basicity and pKa Values. Retrieved from
-
Hit2Lead. (2023). Compound Profile: 2-methyl-3-(1-pyrrolidinyl)-1-propanol.[1][4] Retrieved from
-
Google Patents. (2016).[1] WO201664585A1 - Synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.[1][3] Retrieved from
Sources
Deconvoluting the Black Box: A Multi-Omic Framework for Mechanism of Action (MoA) Elucidation
Executive Summary
In modern drug discovery, phenotypic screening has resurged as a powerful strategy to identify first-in-class compounds.[1] However, this approach creates a "black box" problem: we know the compound works (efficacy), but not how (mechanism). Without a defined Mechanism of Action (MoA), lead optimization is blind, and toxicity risks remain uncharacterized.
This guide moves beyond generic workflows. It presents a triangulated approach to MoA elucidation, integrating high-content imaging (phenotypic), functional genomics (genetic), and chemoproteomics (biophysical).
Phase 1: Phenotypic Fingerprinting (The "What")
Before identifying a specific protein target, we must define the compound's "biological fingerprint." We utilize Cell Painting , a high-content imaging assay that captures subtle morphological perturbations across cellular compartments.[2][3][4]
The Logic of Morphological Profiling
Unlike simple viability assays, Cell Painting treats the cell as a high-dimensional sensor. If Compound X clusters with a known microtubule stabilizer (e.g., Paclitaxel) in multidimensional space, the MoA is likely cytoskeletal, even if the chemical structures differ.
Protocol: High-Content Cell Painting
Objective: Generate a morphological profile to compare against a reference database (e.g., JUMP-CP).
Reagents:
-
MitoTracker Deep Red: Mitochondria[5]
-
Concanavalin A (Alexa 488): Endoplasmic Reticulum (ER)
-
SYTO 14: Nucleoli/Cytoplasmic RNA[5]
-
Phalloidin (Alexa 568): F-Actin cytoskeleton
-
Wheat Germ Agglutinin (Alexa 555): Golgi/Plasma membrane
-
Hoechst 33342: DNA/Nucleus[5]
Step-by-Step Workflow:
-
Seeding: Plate U2OS or A549 cells (2,000 cells/well) in 384-well black-wall plates. Incubate 24h.
-
Perturbation: Treat with Compound X (dose-response: IC20 and IC50) and DMSO controls (0.1%) for 24–48h.
-
Self-Validation Check: Include a "reference plate" with 10 compounds of known MoA to verify clustering performance.
-
-
Live Staining: Add MitoTracker (-30 min).
-
Fixation: 4% Paraformaldehyde (PFA) for 20 min. Wash 3x with PBS.
-
Permeabilization & Staining: Add Triton X-100 (0.1%) cocktail containing remaining 5 dyes. Incubate 30 min in dark.
-
Imaging: Acquire images (20x/40x) across 5 fluorescent channels using a High-Content Screening (HCS) system (e.g., Opera Phenix).
-
Feature Extraction: Use CellProfiler to extract ~1,500 features per cell (texture, intensity, granularity, symmetry).
Data Output:
| Feature Class | Biological Insight |
|---|---|
| Nuclear Texture | DNA damage, apoptosis, chromatin remodeling |
| Actin Symmetry | Cytoskeletal disruptors, motility inhibitors |
| Mito Intensity | Metabolic stress, uncouplers, ROS generation |
Phase 2: Genetic Interrogation (The "Who" - Indirect)
While Cell Painting gives us a class of mechanism, functional genomics identifies the genes modulating sensitivity. We employ a Genome-Wide CRISPR-Cas9 Knockout Screen .[6]
The Logic of Resistance vs. Sensitization
-
Resistance Hit: If knocking out Gene A makes cells resistant to Compound X, Gene A is likely the direct target (drug requires Gene A to kill) or a transporter required for uptake.
-
Sensitization Hit: If knocking out Gene B makes cells hypersensitive, Gene B likely operates in a parallel survival pathway (synthetic lethality).
Protocol: Pooled CRISPR Screen
Objective: Identify genes that modulate compound toxicity.
Workflow:
-
Library Transduction: Transduct Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO or Brunello) at Low MOI (0.3) to ensure 1 sgRNA/cell.
-
Selection: Select with Puromycin for 7 days to remove non-transduced cells.
-
Splitting: Divide pool into two arms:
-
Arm A: Vehicle (DMSO)
-
Arm B: Compound X (at IC90 dose - high selection pressure).
-
-
Culture: Maintain for 14 days.
-
Self-Validation Check: Maintain minimum 500x coverage (500 cells per sgRNA) at every passage to prevent bottlenecking/random drift.
-
-
Deconvolution: Extract genomic DNA, PCR amplify sgRNA cassettes, and sequence (NGS).
-
Analysis: Use MAGeCK to identify enriched sgRNAs (Resistance) or depleted sgRNAs (Sensitization).
Phase 3: Physical Interaction (The "Who" - Direct)
To confirm the physical target, we use Thermal Proteome Profiling (TPP) .[7] This is the gold standard for "probe-free" target identification in live cells.
The Logic of Thermal Shift
Proteins denature and precipitate at specific temperatures (
Protocol: TPP-TR (Temperature Range)
Objective: Determine the melting curve shift of the target protein.
-
Treatment: Treat live cells with Compound X (5x IC50) or DMSO for 1 hour.
-
Aliquot & Heat: Split cells into 10 aliquots. Heat each to a distinct temperature (37°C to 67°C) for 3 minutes.
-
Lysis: Lyse cells using mild detergent (NP-40).
-
Ultracentrifugation: Spin at 100,000 x g for 20 min.
-
Crucial Step: Denatured proteins precipitate; stable (drug-bound) proteins remain in the supernatant.
-
-
Digestion: Collect supernatant, reduce, alkylate, and digest with Trypsin.
-
TMT Labeling: Label each temperature fraction with unique Tandem Mass Tags (TMT) for multiplexing.
-
LC-MS/MS: Analyze via Orbitrap Mass Spectrometry.
-
Curve Fitting: Plot soluble protein abundance vs. Temperature. Calculate
.
Integrated Workflow Visualization
Figure 1: The Triangulation Strategy. Three independent data streams converge to validate the biological target with high confidence.
Thermal Shift Logic Visualization
Understanding the TPP readout is critical for data interpretation.
Figure 2: TPP Principle. Ligand binding thermodynamically stabilizes the target, preventing precipitation at higher temperatures compared to the vehicle control.
Data Integration & Decision Matrix
When analyzing data from these three streams, use this matrix to interpret the MoA:
| Phenotypic (Cell Paint) | Genetic (CRISPR) | Biophysical (TPP) | Conclusion |
| Matches Tubulin Inhibitors | Tubulin genes enriched | Tubulin | Direct Microtubule Binder |
| Matches DNA Damage | DNA Repair genes depleted | No Shift | Indirect Genotoxin (e.g., metabolite) |
| Distinct/Novel Profile | Transporter KO (Resistance) | Solute Carrier Shift | Transporter Inhibitor |
| Mitochondrial Stress | No specific hits | Kinase Shift | Off-target Toxicity (Polypharmacology) |
References
-
Bray, M. A., et al. (2016). "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols. [Link]
-
Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science. [Link]
-
Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science. [Link]
-
Mateus, A., et al. (2020). "Thermal proteome profiling for interrogating protein interactions." Molecular Systems Biology. [Link]
-
Rees, M. G., et al. (2016). "Correlating chemical sensitivity and basal gene expression reveals mechanism of action." Nature Chemical Biology. [Link]
Sources
- 1. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell painting, Phenotypic and Morphological Profiling [moleculardevices.com]
- 3. Cell Painting: The Art of Image Analysis | Scientist.com [app.scientist.com]
- 4. Cell painting - Wikipedia [en.wikipedia.org]
- 5. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 7. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 8. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]
literature review of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol analogs
An In-Depth Technical Guide to the Synthesis, Pharmacology, and Structure-Activity Relationships of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol Analogs
Authored by Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this class, molecules based on the 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol framework represent a versatile template for interacting with various biological targets. This technical guide provides a comprehensive literature review of the analogs of this scaffold, delving into their synthetic strategies, diverse pharmacological profiles, and the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing data from disparate therapeutic areas—including neuroscience, oncology, and inflammatory diseases—this document offers researchers and drug development professionals a unified perspective on the potential of this chemical class and illuminates pathways for future discovery and optimization.
The 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol Scaffold: A Foundation for Diverse Pharmacology
The 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol core structure, a simple amino alcohol, possesses key pharmacophoric features: a hydrogen bond donor/acceptor (hydroxyl group), a basic nitrogen atom (pyrrolidine), and a stereocenter at the C2 position. This combination of functionalities in a conformationally flexible aliphatic chain allows for diverse modifications and fine-tuning of physicochemical properties, enabling interaction with a broad spectrum of biological targets. The pyrrolidine moiety, in particular, is valued for its ability to increase potency and solubility while improving the pharmacokinetic profile of drug candidates.[1] This guide will explore how modifications to this foundational structure have yielded potent modulators of opioid receptors, monoamine transporters, histamine receptors, and inducers of apoptosis.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol and its analogs generally relies on established and robust organic chemistry reactions. The primary approach involves the Mannich reaction, a three-component condensation that efficiently constructs the core amino alcohol backbone.
Core Synthesis via the Mannich Reaction
The most direct route to the parent scaffold involves the reaction of an enolizable aldehyde (isobutyraldehyde), a secondary amine (pyrrolidine), and a non-enolizable aldehyde (formaldehyde). The resulting Mannich base, a β-amino aldehyde, is then reduced to the final amino alcohol.
Caption: General workflow for the synthesis of the core scaffold.
Protocol: General Procedure for Mannich Reaction and Subsequent Reduction
-
Objective: To synthesize 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol.
-
Step 1: Formation of the Mannich Base.
-
To a stirred solution of pyrrolidine (1.1 eq) in ethanol at 0°C, slowly add aqueous formaldehyde (37%, 1.0 eq).
-
After stirring for 30 minutes, add isobutyraldehyde (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent. The crude Mannich base can be used directly or purified by distillation.
-
-
Step 2: Reduction to the Amino Alcohol.
-
Dissolve the crude Mannich base from Step 1 in methanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Quench the reaction by slowly adding water, followed by acidification with 1M HCl.
-
Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a gradient of methanol in dichloromethane) to yield the final compound.
-
Synthesis of Analogs
Diversity is introduced by modifying the starting materials. For instance, using different secondary amines (e.g., piperidine, morpholine) or modifying the aldehyde/ketone components allows for extensive exploration of the chemical space. Multi-component reactions, such as the Ugi reaction, have also been employed to rapidly generate libraries of structurally diverse pyrrolidine analogs for screening.[3][4]
The Pharmacological Landscape of Analogs
Analogs of the 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol scaffold have demonstrated significant activity across multiple therapeutic areas. This section details the key findings for different biological targets.
Opioid Receptor Antagonists
The opioid system is a critical target for pain management and addiction therapies. Certain analogs of the scaffold have emerged as potent and selective κ-opioid receptor (KOR) antagonists.
-
Lead Compound: PF-04455242
-
An analog, 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates high affinity and selectivity for the KOR.[5] This compound replaces the propan-1-ol with a more complex biphenylsulfonamide moiety, highlighting the scaffold's role as a versatile building block. KOR antagonists are investigated for treating depression, addiction, and anxiety.
-
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity vs. MOR |
| PF-04455242 | Human KOR | 3 | ~20-fold |
| Rat KOR | 21 | - | |
| Mouse KOR | 22 | - | |
| Human MOR | 64 | - | |
| Table 1: Binding affinities of the KOR antagonist PF-04455242.[5] |
Monoamine Transporter Inhibitors
The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are key targets for treating depression, ADHD, and substance abuse disorders. Analogs based on the pyrovalerone structure, which features a 2-(pyrrolidin-1-yl)pentan-1-one core, are potent monoamine uptake inhibitors.[6] These compounds are structurally related to the guide's topic, sharing the α-aminoketone feature.
-
Structure-Activity Relationship Insights:
| Compound (Analog Series) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| (S)-Pyrovalerone (4b) | 18.1 | 63.8 | >10,000 |
| 1-(3,4-dichlorophenyl) analog (4u) | 11.5 | 37.8 | 3,020 |
| 1-naphthyl analog (4t) | 16.5 | 32.5 | 179 |
| Table 2: Binding affinities of selected pyrovalerone analogs at monoamine transporters.[6] |
Anticancer Agents via Caspase Activation
Defects in apoptosis (programmed cell death) are a hallmark of cancer.[4] A library of 1-benzylpyrrolidin-3-ol analogs, structurally related to the core topic, was synthesized and found to induce apoptosis in cancer cells by activating caspase-3, a key executioner enzyme in the apoptotic cascade.[3][4]
-
Mechanism of Action: These compounds exhibit selective cytotoxicity towards leukemia cells (HL-60) over solid tumor cell lines. The lead molecules were shown to bind to and activate caspase-3, triggering the downstream events of apoptosis.[3][4]
Caption: Proposed mechanism of pro-apoptotic pyrrolidinol analogs.
Histamine H3 Receptor Inverse Agonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3R inverse agonists are being investigated for cognitive disorders and sleep-wake regulation. A series of substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones were identified as potent H3R inverse agonists.[7]
-
Lead Optimization: The research focused on optimizing the pharmacokinetic properties of these compounds. By lowering the pKa, researchers successfully reduced brain exposure, a critical step in developing peripherally-acting drugs or minimizing off-target CNS effects.[7] This highlights the importance of tuning physicochemical properties, a process where the pyrrolidine scaffold offers significant flexibility.
Integrated Structure-Activity Relationship (SAR) Summary
By analyzing the various analog classes, we can derive overarching principles for molecular design based on the 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol scaffold.
Caption: Key points for molecular modification and SAR.
-
The Hydroxyl/Keto Group (R1): This position is a critical interaction point. Its role as a hydrogen bond donor/acceptor is likely key for many targets. However, its conversion to a ketone (as in pyrovalerone analogs) shifts activity towards monoamine transporters, while replacement with a larger amine-containing moiety (as in PF-04455242) directs activity to opioid receptors.[5][6]
-
The Pyrrolidine Ring (R2): This moiety is fundamental for controlling physicochemical properties like pKa and solubility.[7] N-substitution, as seen with the N-benzyl group in pro-apoptotic agents, can introduce new interactions (e.g., pi-stacking) and dramatically alter the biological profile.[3][4]
-
The Propanol Backbone: The stereochemistry at the C2 methyl group is crucial for enantioselective interactions with chiral biological targets like transporters and receptors.[6] The flexibility of the aliphatic chain allows the terminal functional groups (R1 and R2) to adopt optimal orientations within a binding pocket.
Preclinical Development: ADME/PK Considerations
Successful drug development requires a balance between potency and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8][9] The literature on these analogs provides valuable insights into this process.
-
Causality in Experimental Choices: The decision to lower the pKa of the H3R inverse agonists was a direct response to undesirable high brain penetration.[7] This demonstrates a rational, property-based drug design approach to solve a specific pharmacokinetic challenge.
Protocol: In Vitro Microsomal Stability Assay
This self-validating assay is crucial for predicting in vivo metabolic clearance.
-
Objective: To determine the rate of metabolism of an analog by liver microsomal enzymes.
-
Materials: Test compound, liver microsomes (e.g., human, rat), NADPH (cofactor), phosphate buffer, control compounds (high and low clearance), quenching solution (e.g., acetonitrile with internal standard), LC-MS/MS system.
-
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer and a diluted solution of liver microsomes.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution. This is the T=0 time point for a parallel control plate where the reaction is immediately stopped.
-
For the reaction plate, incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot and add it to a well in a quenching plate containing cold acetonitrile with an internal standard.
-
Once all time points are collected, centrifuge the quenching plate to precipitate proteins.
-
Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.
-
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion and Future Directions
The 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol scaffold is a proven and highly adaptable template for the design of novel therapeutics. The analogs derived from this core have yielded potent and selective modulators of challenging biological targets, including KOR, DAT/NET, and the H3 receptor. Furthermore, related structures have shown promise as selective anticancer agents.
The path forward is rich with opportunity. Future research should focus on:
-
Systematic Exploration: A systematic SAR study around the core scaffold, rather than the current fragmented approach, could uncover novel activities and improve our understanding of its pharmacophoric potential.
-
Chiral Synthesis and Evaluation: As stereochemistry is critical, the development of efficient asymmetric syntheses and the separate evaluation of enantiomers should be standard practice.
-
New Therapeutic Targets: Given the scaffold's versatility, it should be screened against other target classes, such as ion channels, kinases, and GPCRs, where the combination of a basic amine and a hydrogen-bonding group is often favored.
-
Integrated Drug Design: Future programs should integrate ADME/PK profiling early in the discovery process to ensure that potent compounds also possess the necessary drug-like properties to succeed in clinical development.
By leveraging the insights synthesized in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. Available from: [Link]
- Google Patents. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
-
Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. ResearchGate. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
-
ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Available from: [Link]
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available from: [Link]
-
ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Available from: [Link]
-
National Institutes of Health. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Available from: [Link]
-
Grimm, L., et al. (2013). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. PubMed. Available from: [Link]
-
Zulli, A. L., et al. (2012). Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]
-
Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. Available from: [Link]
-
MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]
-
MDPI. Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Available from: [Link]
-
ResearchGate. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Available from: [Link]
-
Bentham Science. Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Available from: [Link]
-
Yildiz, T., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. University of Alicante. Available from: [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available from: [Link]
-
Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PubMed Central. Available from: [Link]
-
ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
Methodological & Application
Application Note: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol in Catalytic Systems
Executive Summary
2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (CAS: 873376-29-5) is a specialized
This guide details its application in three core catalytic domains:
-
Ligand-Accelerated Catalysis (LAC): Promoting Copper-catalyzed cross-coupling reactions.
-
Asymmetric Organometallic Catalysis: Serving as a chiral scaffold (in enantiopure form) for Zinc-mediated alkylations.
-
Polymerization Initiation: Acting as a co-initiator in the Ring-Opening Polymerization (ROP) of cyclic esters.
Chemical Properties & Mechanistic Basis[1]
Structural Advantages
-
Chelation Potential: The molecule features a "hard" oxygen donor (hydroxyl) and a "moderate" nitrogen donor (tertiary pyrrolidine), separated by a three-carbon backbone. This geometry favors the formation of stable 6-membered chelate rings with metals like Zn(II), Cu(I)/Cu(II), and Ru(II).
-
Steric Modulation: The methyl group at the 2-position creates a "kink" in the propyl chain, increasing the rigidity of the metal-ligand complex compared to linear analogues (e.g., 3-pyrrolidin-1-ylpropan-1-ol).
-
Basicity: The pyrrolidine nitrogen (
for conjugate acid) acts as an internal base or proton shuttle in catalytic cycles.
Mechanism of Action (Visualization)
The following diagram illustrates the bidentate coordination mode of the molecule with a generic metal center (M), stabilizing the transition state.
Application 1: Ligand-Accelerated Copper Catalysis (Ullmann-Type)
-Amino alcohols are potent ligands for Cu-catalyzed C-N, C-O, and C-S bond formations. They solubilize the copper species and prevent catalyst aggregation.Reaction Scope
-
Reaction: N-Arylation of imidazoles or amines with aryl halides.
-
Role: Ligand for CuI.
-
Advantage: Allows reaction at lower temperatures (
C) compared to ligand-free systems ( C).
Detailed Protocol
Reagents:
-
Aryl Iodide (1.0 mmol)
-
Imidazole (1.2 mmol)
-
CuI (10 mol%)
-
Ligand: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (3 mL)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a distinct vial, mix CuI (19 mg, 0.1 mmol) and 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (28 mg, 0.2 mmol) in 1 mL of DMSO. Stir at room temperature for 15 minutes until a homogeneous blue/green solution forms (indicative of complexation).
-
Reaction Assembly: To a reaction tube equipped with a magnetic stir bar, add the Aryl Iodide (1.0 mmol), Imidazole (1.2 mmol), and
(276 mg, 2.0 mmol). -
Initiation: Add the pre-formed catalyst solution to the reaction tube. Rinse the catalyst vial with the remaining 2 mL of DMSO and add to the mixture.
-
Heating: Seal the tube under Argon/Nitrogen atmosphere. Heat to 90°C for 12–24 hours. Monitor via TLC or HPLC.
-
Workup: Cool to RT. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and ligand. Dry organic phase over
, filter, and concentrate. -
Purification: Flash column chromatography.
Validation Criteria:
-
Conversion: >90% conversion of aryl iodide.
-
Control: A parallel reaction without the amino alcohol ligand should show <20% conversion under identical conditions.
Application 2: Enantioselective Alkylation of Aldehydes (Chiral Variant)
Note: This protocol assumes the use of the enantiomerically enriched form (e.g., (S)-2-methyl-3-(pyrrolidin-1-yl)propan-1-ol), obtained via resolution or asymmetric synthesis.
Mechanistic Insight
The ligand reacts with dialkylzinc reagents to form a chiral Zinc-aminoalkoxide complex. This complex coordinates the aldehyde, directing the nucleophilic attack of the alkyl group to a specific face (Re or Si) of the carbonyl.
Protocol: Diethylzinc Addition to Benzaldehyde
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (
, 1.0 M in hexanes, 2.2 mmol) -
Ligand: (S)-2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (5 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (7.2 mg, 0.05 mmol) in anhydrous Toluene (2 mL).
-
Zinc Addition: Cool the solution to 0°C. Dropwise add
(2.2 mL, 2.2 mmol). Stir for 20 minutes at 0°C. Observation: ethane gas evolution confirms alkoxide formation. -
Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12 hours.
-
Quenching: Carefully quench with saturated
solution (Caution: residual Zinc reacts vigorously). -
Extraction: Extract with
(3 x 10 mL). Wash combined organics with brine, dry over . -
Analysis: Determine conversion by GC/NMR. Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Application 3: Ring-Opening Polymerization (ROP)
Amino alcohols act as efficient co-initiators for the ROP of cyclic esters (e.g., L-lactide,
Workflow Diagram:
Troubleshooting & Critical Parameters
| Parameter | Critical Limit | Consequence of Failure | Corrective Action |
| Moisture | < 50 ppm | Catalyst deactivation (esp. | Use flame-dried glassware; distill solvents over |
| Ligand Purity | > 98% | Lower ee% (in chiral apps) or catalyst poisoning. | Purify ligand via vacuum distillation ( |
| Stoichiometry | Ligand:Metal (2:1 for Cu) | Aggregation of metal centers; precipitation. | Ensure ligand excess (20 mol% ligand for 10 mol% metal). |
| Temperature | < 100°C (Cu) | Ligand decomposition (oxidation of amine). | Maintain inert atmosphere ( |
References
-
General Class Behavior: Gonsalves, A. M., et al. "Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde." Tetrahedron: Asymmetry, 2003. Link
-
Copper Catalysis: Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles." Accounts of Chemical Research, 2008. Link (Mechanistic parallel for amino-alcohol ligands).
-
Gamma-Amino Alcohol Synthesis: Wu, L., et al. "Synthesis of γ-Amino Alcohols via Aza-Michael Addition-Asymmetric Transfer Hydrogenation."[1] Organic Letters, 2017.[1] Link
-
Polymerization Initiators: Dove, A. P. "Organic Catalysis for Ring-Opening Polymerization." ACS Macro Letters, 2012. Link
Disclaimer: This protocol is designed for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).
Sources
Application Notes and Protocols for the Purification of Polar Amino Alcohols
Introduction: Navigating the Challenges of Polar Amino Alcohol Purification
Polar amino alcohols are a cornerstone of modern drug development, forming the chiral backbone of numerous pharmaceuticals. Their inherent bifunctionality, combining both a hydrophilic alcohol and a basic amino group, imparts unique pharmacological properties. However, these same characteristics—high polarity, amphoteric nature, and often, chirality—present significant hurdles during purification. Standard reversed-phase chromatography often fails to retain these highly water-soluble compounds, while their zwitterionic potential can lead to poor peak shape and unpredictable interactions with stationary phases.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification strategies for polar amino alcohols. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, offering a framework for developing self-validating protocols tailored to the specific challenges of this compound class. We will explore a range of techniques from advanced chromatographic methods to classic crystallization, providing both the theoretical underpinnings and practical, step-by-step protocols to empower you to achieve the highest levels of purity.
Strategic Selection of Purification Techniques: A Comparative Overview
The optimal purification strategy for a polar amino alcohol is dictated by the specific properties of the molecule, the nature of the impurities, the required scale, and the desired final purity. A multi-pronged approach, often combining a preliminary cleanup step with a high-resolution polishing step, is typically most effective.
Table 1: Comparative Analysis of Primary Purification Techniques
| Technique | Primary Separation Principle | Best Suited For | Typical Recovery | Achievable Purity | Key Advantages | Limitations |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Highly polar and hydrophilic compounds poorly retained in reversed-phase | >90% | >99% | Excellent retention of polar analytes, high sensitivity with MS, compatible with SPE eluates.[1][2] | Longer equilibration times, potential for slower kinetics compared to RP-HPLC.[3] |
| Ion-Exchange (IEX) | Electrostatic interactions between charged analytes and a charged stationary phase | Charged or ionizable compounds, separation of molecules with minor charge differences | >85% | >98% | High capacity, high selectivity based on charge, robust and scalable.[4][5] | Requires buffered mobile phases, sensitive to pH and ionic strength, may not be ideal for neutral impurities. |
| Reversed-Phase (RP-HPLC) with Ion-Pairing | Hydrophobic interactions, with an added ion-pairing agent to retain ionic analytes | Moderately polar to polar ionic compounds | >90% | >99% | Utilizes common C18 columns, can achieve high resolution. | Ion-pairing agents can be difficult to remove from the system and may suppress MS signals.[6] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Resolution of racemic mixtures | >95% (per enantiomer) | >99% ee | Direct separation of enantiomers without derivatization.[7] | CSPs can be expensive, method development can be complex. |
| Crystallization | Differential solubility of the compound and impurities in a solvent system | Final polishing step for high-purity material, scalable | 70-95% | >99.5% | Highly effective for removing trace impurities, cost-effective at large scale. | Yield losses are common, requires screening of solvent systems, may not remove closely related impurities.[8] |
| Solid-Phase Extraction (SPE) | Adsorption of analytes or impurities onto a solid sorbent | Sample cleanup, removal of interfering matrix components, concentration of the analyte | >95% | Cleanup Step | Rapid, can be automated, reduces solvent consumption compared to liquid-liquid extraction.[9] | Lower resolution than chromatography, primarily for sample prep. |
Hydrophilic Interaction Liquid Chromatography (HILIC): The Workhorse for Polar Compounds
HILIC has emerged as a premier technique for the separation of highly polar compounds that are poorly retained by traditional reversed-phase chromatography.[10] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase, which is high in organic solvent, and a water-enriched layer that forms on the surface of the polar stationary phase.[11] This makes it exceptionally well-suited for polar amino alcohols.
Causality Behind the Choice: For polar amino alcohols, the high organic content of the HILIC mobile phase ensures that the compound does not simply elute in the solvent front, as is common in reversed-phase methods. The presence of both hydroxyl and amino groups allows for strong hydrophilic interactions with the stationary phase's water layer, leading to excellent retention and separation.[12]
Diagram: HILIC Method Development Workflow
Caption: A systematic workflow for HILIC method development.[11][13]
Protocol 1: General HILIC Purification of a Polar Amino Alcohol
-
Column Selection:
-
Begin with a robust, general-purpose HILIC column such as one with an amide or zwitterionic stationary phase. These phases offer a good balance of hydrophilic and potential ionic interactions.[14]
-
Rationale: Amide phases are less prone to strong ionic interactions than bare silica, often providing better peak shapes for basic compounds like amino alcohols. Zwitterionic phases can offer unique selectivity.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: Ammonium formate is a volatile buffer, making it ideal for subsequent sample recovery by lyophilization and for compatibility with mass spectrometry (MS). A low pH ensures the amino group is protonated, which can enhance interaction with some HILIC phases.[11]
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)
-
Injection Volume: 5-20 µL
-
Sample Diluent: 80:20 (v/v) Acetonitrile:Water. Crucially, the sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-17 min: 70% to 50% B
-
17-18 min: 50% to 95% B
-
18-25 min: 95% B (Re-equilibration)
-
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 10-15 column volumes, or until a stable baseline is achieved. HILIC requires longer equilibration than reversed-phase.[3]
-
Dissolve the crude amino alcohol in the sample diluent. If the sample is from a prior reaction, ensure all non-polar organic solvents have been removed.
-
Inject the sample and run the gradient program.
-
Collect fractions corresponding to the main peak.
-
Combine the relevant fractions and remove the solvent under reduced pressure or by lyophilization.
-
Ion-Exchange Chromatography (IEX): Harnessing Charge for Selectivity
IEX separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[15] Given that amino alcohols are amphoteric, their charge state can be manipulated by adjusting the pH of the mobile phase. This makes IEX a powerful tool for their purification.
Causality Behind the Choice: For an amino alcohol, at a pH below its isoelectric point (pI), the molecule will carry a net positive charge and bind to a cation-exchange column. Conversely, at a pH above its pI, it will be negatively charged and bind to an anion-exchange column. This pH-dependent behavior allows for highly selective purification, as impurities with different charge characteristics will elute under different conditions.[16]
Diagram: Principle of Cation-Exchange Chromatography for Amino Alcohols
Caption: At a low pH, the positively charged amino alcohol binds to the negative resin, while impurities are washed away. A salt gradient then elutes the bound compound.
Protocol 2: Cation-Exchange Purification of a Polar Amino Alcohol
-
Column and Buffer Selection:
-
Column: A strong cation-exchange (SCX) column is a good starting point.
-
Binding/Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.5.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate + 1.0 M NaCl, pH 3.5.
-
Rationale: The pH is set well below the typical pI of an amino alcohol to ensure a strong positive charge for binding. Phosphate is a common, effective buffer in this pH range.[16] A salt gradient is used for elution, where sodium ions compete with the protonated amino alcohol for binding sites on the resin.[17]
-
-
Sample Preparation:
-
Dissolve the crude sample in Buffer A.
-
Adjust the pH of the sample to match Buffer A, if necessary.
-
Filter the sample through a 0.45 µm filter to remove any particulates.[18]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 - 5.0 mL/min (depending on column size and pressure limits).
-
Gradient Program:
-
0-5 min: 100% A (Equilibration and Loading)
-
5-10 min: 100% A (Wash unbound impurities)
-
10-40 min: 0% to 50% B (Elution Gradient)
-
40-45 min: 100% B (Strip column)
-
45-60 min: 100% A (Re-equilibration)
-
-
-
Procedure:
-
Equilibrate the column with at least 5 column volumes of Buffer A.[17]
-
Load the prepared sample onto the column.
-
Wash the column with Buffer A until the UV baseline returns to zero to remove all unbound and weakly bound impurities.
-
Apply the salt gradient to elute the bound amino alcohol.
-
Collect fractions and analyze for the presence of the target compound (e.g., by TLC or analytical HPLC).
-
Pool the pure fractions. Desalting may be required as a final step, which can be accomplished by reversed-phase SPE or dialysis.
-
Chiral HPLC: Resolving Enantiomers for Pharmaceutical Applications
For chiral amino alcohols, separating the enantiomers is often a critical final step, as different enantiomers can have vastly different pharmacological activities.[2] Direct separation using a Chiral Stationary Phase (CSP) is the most common and efficient method.
Causality Behind the Choice: CSPs create a chiral environment within the column. One enantiomer will have a more stable transient diastereomeric interaction with the CSP than the other, leading to a longer retention time and, thus, separation. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are particularly effective for a wide range of compounds, including amino alcohols.[19]
Protocol 3: Chiral Separation of a Propranolol Analogue (Model Amino Alcohol)
This protocol is based on established methods for the separation of propranolol, a well-known β-amino alcohol.[4]
-
Column Selection:
-
Column: A polysaccharide-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).
-
Rationale: This type of CSP is known for its broad enantioselectivity, particularly for compounds containing aromatic rings and hydrogen-bonding groups like amino alcohols.[2]
-
-
Mobile Phase Preparation:
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Rationale: This is a normal-phase system. Heptane is the weak solvent, and ethanol acts as the polar modifier to elute the compounds. The small amount of diethylamine (a basic modifier) is crucial for improving peak shape by masking acidic silanol sites on the silica surface that can cause tailing of basic analytes.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm (or a wavelength appropriate for the analyte's chromophore).
-
Sample Preparation: Dissolve the racemic amino alcohol in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic sample.
-
Run the analysis isocratically (with a constant mobile phase composition).
-
The two enantiomers will elute as separate peaks.
-
To confirm the elution order, inject a standard of a single, known enantiomer if available.[4]
-
For preparative scale-up, increase the column diameter and injection volume, ensuring the loading capacity of the column is not exceeded.
-
Crystallization: The Ultimate Polishing Step
Crystallization is a powerful technique for achieving the highest levels of purity, especially for removing trace impurities that are structurally similar to the target compound.[8] The principle relies on the slow formation of a crystal lattice from a supersaturated solution, which naturally excludes foreign molecules.[20]
Causality Behind the Choice: For polar amino alcohols, which are often solids at room temperature, crystallization can be an excellent final purification step. The choice of solvent is critical: the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature.[8] Due to their zwitterionic nature, the pH of the solution can significantly impact solubility. Often, crystallization is most effective near the isoelectric point where the molecule has minimal net charge and is least soluble.
Protocol 4: Recrystallization of a Phenylalanine-like Amino Alcohol
This protocol is adapted from procedures for crystallizing phenylalanine, a representative amino acid.[1][21]
-
Solvent System Selection:
-
A mixture of a polar protic solvent (like water or ethanol) and a less polar co-solvent is often effective. A common starting point is an Ethanol/Water or Methanol/Water mixture.[22]
-
Rationale: The polar solvent dissolves the amino alcohol at high temperatures, while the addition of the anti-solvent or cooling reduces its solubility to induce crystallization.
-
-
Procedure:
-
Place the crude amino alcohol in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., water) and heat the mixture to near boiling with stirring to dissolve the solid.
-
If the compound does not fully dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Solid-Phase Extraction (SPE): For Rapid Cleanup and Concentration
SPE is a sample preparation technique used to isolate analytes from complex matrices or to concentrate them prior to further analysis or purification.[9] For polar amino alcohols in biological fluids or complex reaction mixtures, cation-exchange SPE can be a highly effective cleanup method.[23]
Protocol 5: Cation-Exchange SPE Cleanup of an Amino Alcohol
-
Cartridge Selection:
-
Sorbent: A strong cation-exchange (SCX) polymer-based or silica-based sorbent.
-
Rationale: The SCX sorbent will retain the positively charged amino alcohol while allowing neutral and anionic impurities to pass through.[23]
-
-
Procedure:
-
Conditioning: Wash the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. This activates the sorbent.[24]
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of a weak buffer, e.g., 20 mM sodium phosphate, pH ~6.0. Do not allow the sorbent bed to dry out.[18]
-
Sample Loading:
-
Adjust the sample pH to ~6.0 to ensure the amino alcohol is protonated.
-
Load the sample onto the cartridge at a slow, steady flow rate.
-
-
Washing: Wash the cartridge with 2-3 column volumes of the equilibration buffer, followed by 1-2 column volumes of methanol to remove hydrophobic impurities. This step removes impurities that are not retained by ion exchange.
-
Elution: Elute the purified amino alcohol with 1-2 column volumes of a methanolic solution containing a base, such as 5% ammonium hydroxide in methanol.
-
Rationale: The ammonia deprotonates the amino alcohol, neutralizing its charge and releasing it from the SCX sorbent.[23]
-
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for further analysis or purification.
-
References
-
Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters. Retrieved from [Link]
- Ajinomoto Co., Inc. (1992). Method of crystallizing phenylalanine. Google Patents.
-
Popović, J., et al. (2016). Separation of propranolol enantiomers using chiral HPLC. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Neliti. Retrieved from [Link]
-
Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars. Retrieved from [Link]
-
Wang, X., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. MDPI. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]
-
LCGC International. (2015). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Retrieved from [Link]
-
Li, Y., et al. (2014). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. ResearchGate. Retrieved from [Link]
-
Lu, J., et al. (2012). Characterization and pseudopolymorphism of L- phenylalanine anhydrous and monohydrate forms. Academic Journals. Retrieved from [Link]
-
LCGC International. (2017). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
IUCr Journals. (2019). Spatiotemporal control of l-phenylalanine crystallization in microemulsion: the role of water in mediating molecular self-assembly. Retrieved from [Link]
-
ResearchGate. (2016). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]
-
SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
-
Conduct Science. (2019). Ion-exchange Chromatography Protocol. Retrieved from [Link]
-
PubMed. (2009). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Retrieved from [Link]
-
Jain, R., et al. (2011). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography A, 1218(31), 5139-5146. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Scribd. (n.d.). Cation Exchange. Retrieved from [Link]
-
Bio-Rad. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]
-
Chem LibreTexts. (2021). Recrystallization - Single Solvent. Retrieved from [Link]
-
ResearchGate. (2004). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
GE Healthcare. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
-
YouTube. (2014). Quick guide to performing ion exchange chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ScienceDirect. (2001). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. EP0469541B1 - Method of crystallizing phenylalanine - Google Patents [patents.google.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Recrystallization [wiredchemist.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mac-mod.com [mac-mod.com]
- 15. conductscience.com [conductscience.com]
- 16. bio-rad.com [bio-rad.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. academicjournals.org [academicjournals.org]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support: Optimizing Yields for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
Introduction
You are likely synthesizing 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol as a key fragment for anticholinergic agents such as Tolterodine . While the chemistry appears straightforward—a Michael addition followed by an ester reduction—this specific motif presents a "perfect storm" for yield loss:
-
Reversibility of the Michael addition.
-
Water Solubility of the final amino-alcohol product.
-
Aluminum Emulsions during the LiAlH4 workup.
This guide moves beyond standard textbook procedures to address the specific physicochemical traps inherent to this molecule.
Part 1: The Synthetic Pathway & Logic
The synthesis typically proceeds via the conjugate addition of pyrrolidine to methyl methacrylate (MMA), followed by hydride reduction.
Visualizing the Workflow
Figure 1: Standard synthetic route. Note that the intermediate ester is stable, but the final alcohol requires specific handling during isolation.
Part 2: Troubleshooting Guide (Root Cause Analysis)
Module A: Step 1 - The Michael Addition
Symptom: Low conversion of Methyl Methacrylate (MMA) or polymerization.
| Potential Cause | Technical Insight | Corrective Action |
| Thermodynamic Equilibrium | The | Use Methanol: Protich solvents facilitate proton transfer, stabilizing the enolate intermediate and shifting equilibrium toward the product [1]. Run at 50°C rather than room temp. |
| Polymerization | MMA can polymerize (turn into "plastic") if heated without inhibitors or if the amine initiates radical chains. | Inhibitors: Do not distill the MMA to remove the inhibitor (MEHQ) unless necessary. The amine is nucleophilic enough to react despite the inhibitor. |
| Stoichiometry | Excess MMA complicates purification; Excess pyrrolidine is easier to remove. | Ratio: Use 1.1 eq of Pyrrolidine. It is volatile (b.p. 87°C) and can be stripped off easily under vacuum, whereas separating the product from MMA oligomers is difficult. |
Module B: Step 2 - Reduction & Workup (The "Yield Killer")
Symptom: "The reaction looked good on TLC, but I recovered <20% mass after extraction."
The Science: This product is an amino-alcohol .[1] It is amphiphilic.
-
In Acid/Neutral pH: The pyrrolidine nitrogen is protonated (
). The molecule becomes a water-soluble salt. It will not extract into ether/DCM. -
In Aluminum Sludge: The hydroxyl and amine groups coordinate strongly to aluminum salts, trapping the product in the solid filter cake.
Troubleshooting Flowchart:
Figure 2: Decision matrix for recovering lost yield during the reduction step.
Part 3: Optimized Protocol (Self-Validating)
This protocol integrates the "fixes" above into a robust workflow.
Step 1: Michael Addition
-
Setup: 3-neck flask, reflux condenser, N2 atmosphere.
-
Reagents: Charge Pyrrolidine (1.1 equiv) and Methanol (2 volumes) .
-
Addition: Add Methyl Methacrylate (1.0 equiv) dropwise over 30 mins. Exotherm Check: Monitor internal temp; keep < 60°C.
-
Reaction: Stir at 50°C for 24 hours .
-
Validation Point: Take an aliquot for H-NMR. Look for the disappearance of vinyl protons (
5.5-6.2 ppm).
-
-
Workup: Concentrate in vacuo to remove MeOH and excess pyrrolidine. The residue is usually pure enough (Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate) for the next step.
Step 2: Reduction (The Critical Fix)
-
Setup: Dry THF, LiAlH4 (1.5 equiv), 0°C.
-
Addition: Add the ester (diluted in THF) dropwise to the LiAlH4 slurry.
-
Quench (Choose ONE method to avoid emulsion):
-
Method A (Glauber's Salt - Recommended): Add solid Sodium Sulfate Decahydrate (Na2SO4·10H2O) portion-wise until gas evolution stops. This releases water slowly and forms a granular solid that filters easily.
-
Method B (Fieser - High pH): Add n mL Water , then n mL 15% NaOH , then 3n mL Water (where n = grams of LiAlH4 used).
-
-
Extraction (Crucial):
-
If using Method B, ensure the aqueous slurry is pH > 12 .
-
Filter off the solids.[2] Wash the filter cake with hot THF (the product sticks to the salts).
-
-
Purification:
-
Distillation is preferred (high boiling oil).
-
If chromatography is needed: Use DCM/MeOH (9:1) + 1% Triethylamine . Without the amine base, the product will streak and stay on the silica.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use NaBH4 instead of LiAlH4? A: Generally, no. NaBH4 reduces aldehydes and ketones, but it is too mild to reduce esters to alcohols efficiently unless enhanced with additives (like LiCl or refluxing in t-Butanol/Methanol) [2]. LiAlH4 is the industry standard for this transformation.
Q: My product turned yellow/brown upon standing. Is it decomposed? A: Amino alcohols are prone to oxidation (N-oxide formation) or absorbing CO2 from the air (carbamates). Store under Nitrogen/Argon in the fridge. The color change is often trace impurities; check NMR before discarding.
Q: I see a spot on TLC but it tails badly. A: The amino group interacts with the acidic silanols on the silica plate. Add a few drops of Triethylamine or Ammonia to your TLC developing tank to sharpen the spot.
References
- Michael Addition Kinetics:J. Org. Chem. 2006, 71, 9, 3551–3558.
- Reduction Alternatives:Tetrahedron Letters, Vol 39, Issue 9, 1998. (Enhanced NaBH4 systems).
-
Tolterodine Intermediate Synthesis: World Intellectual Property Organization, Patent WO2011110556A1, "Short synthesis of tolterodine, intermediates and metabolites." Link
- Workup of Amino Alcohols:Fieser & Fieser, Reagents for Organic Synthesis, Vol 1. (Standard protocols for LiAlH4 workups).
-
Preparation of 2-methyl-3-(pyrrolidin-1-yl)propanoate: ChemicalBook, Reaction ID 4151-03-5.[3] Link
Sources
Technical Support Center: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol Stability Guide
Welcome to the Technical Support Portal. Ticket ID: STAB-2M3P-OL Subject: Stability, Solubility, and Degradation Troubleshooting Status: Resolved / Knowledge Base Article
Molecule Profile & Critical Properties
Before troubleshooting, verify your compound's baseline properties. This amino-alcohol is a bifunctional molecule combining a tertiary amine (pyrrolidine ring) and a primary alcohol.
| Property | Specification | Technical Note |
| Structure | Tertiary Amine + Primary Alcohol | Dual Nucleophile: Both the nitrogen and oxygen can act as nucleophiles, but the nitrogen (pK_a ~10.[1][2]5) is significantly more reactive. |
| State | Viscous Liquid / Low-melting Solid | Hygroscopic: Avidly absorbs atmospheric moisture, altering effective molecular weight.[1] |
| Basicity | Strong Base (Amine) | Forms salts rapidly with acids; absorbs atmospheric CO₂ to form carbonates/bicarbonates.[1] |
| Redox | Susceptible to Oxidation | The pyrrolidine nitrogen can oxidize to the N-oxide ( |
Critical Alert: The "DCM Trap"
WARNING: Do NOT store 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol in Dichloromethane (DCM) or Chloroform for extended periods (>4 hours).
The Science: Tertiary amines undergo a slow Menschutkin reaction with halogenated solvents. The nucleophilic nitrogen attacks the methylene carbon of DCM, displacing a chloride ion.
-
Reaction:
-
Result: Formation of a quaternary ammonium salt (N-chloromethyl derivative).
-
Symptom: Your clear solution slowly becomes cloudy or precipitates a white solid (the salt) which is insoluble in DCM. Researchers often mistake this for "product crystallizing out," but it is actually a degradation product.
Troubleshooting Guide (Q&A)
Issue 1: "My clear oil has turned yellow/brown over time."
Diagnosis: N-Oxidation Mechanism: The tertiary amine in the pyrrolidine ring is electron-rich. Exposure to atmospheric oxygen (especially in the presence of light or trace metals) leads to the formation of the N-oxide. Corrective Action:
-
Purification: Perform a short-path distillation (if liquid) or an acid-base extraction (see SOP below) to remove the polar N-oxide.
-
Prevention: Store under Argon/Nitrogen. Add a sacrificial antioxidant (e.g., BHT) if the application permits.
Issue 2: "I see a 'Phantom Peak' in my LCMS [M+49]."
Diagnosis: Solvent Adduct (DCM Alkylation) Mechanism: As described in the "DCM Trap," the amine has reacted with the solvent.
-
Mass Shift: The addition of a
group adds approx. 49 Da to your parent mass. -
Observation: You will see a peak at
. Corrective Action:
-
Immediate: Switch solvent to Methanol, Acetonitrile, or Toluene.
-
Recovery: The reaction is generally irreversible. You must repurify the compound to remove the quaternary salt (which will stay in the aqueous layer during a basic extraction).
Issue 3: "My reaction yield is consistently lower than calculated."
Diagnosis: Water Weight Error (Hygroscopicity) Mechanism: Amino-alcohols are hygroscopic. If the bottle was left open, you are weighing a mixture of your compound and water. Validation: Run a quantitative NMR (qNMR) or Karl Fischer titration. You may find your sample is 5-10% water by weight. Corrective Action:
-
Drying: Dry the oil under high vacuum (<1 mbar) with gentle heating (40°C) for 4 hours.
-
Storage: Store in a desiccator or glovebox.
Visualizing Degradation Pathways
The following diagram maps the two primary instability risks: Oxidation (Air) and Alkylation (DCM).
Figure 1: Primary degradation pathways. Avoid halogenated solvents and oxygen to maintain purity.
Standard Operating Procedures (SOPs)
SOP-01: Acid-Base Purification (Rescue Protocol)
If your compound has degraded (yellowed) or contains neutral impurities, use this method.
-
Dissolve: Dissolve the impure oil in Ethyl Acetate or Ether (Do NOT use DCM).
-
Acidify: Extract with 1M HCl (3x).
-
Chemistry: The amine protonates (
) and moves to the aqueous layer. Neutral impurities (and some N-oxides) remain in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate to remove non-basic impurities.
-
Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH or saturated Na₂CO₃ until pH > 12.
-
Chemistry: The amine deprotonates and becomes an oil, separating from water.
-
-
Extract: Extract the cloudy aqueous mixture with Ethyl Acetate (3x).
-
Dry & Concentrate: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
SOP-02: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | -20°C (Long term) or 4°C (Short term). |
| Atmosphere | Argon or Nitrogen blanket (Essential).[1] |
| Container | Amber glass vial with Teflon-lined cap.[1] Seal with Parafilm. |
| Solvents | Preferred: Methanol, Ethanol, DMSO, Toluene.[1] Avoid: DCM, Chloroform, Acetone (potential hemiaminal formation over very long periods). |
Decision Tree: Stability Troubleshooting
Figure 2: Rapid diagnostic logic for identifying sample degradation.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of tertiary amines and Menschutkin reaction).[3]
-
Nevstad, G. O., & Songstad, J. (1984). Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica B, 38, 469–477. Link
-
Breckland Scientific. (2018).[4] Safety Data Sheet: 2-Methylpropan-1-ol. (General safety and storage for amino-alcohol analogs). Link
-
Williams, R. (2022). pKa Data Compiled by R. Williams. (pKa values for pyrrolidine derivatives). Link
-
American Chemical Society. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. (N-oxide degradation pathways). Link
Sources
Technical Support Center: Refining Workup Procedures for Polar Organic Compounds
Welcome to the Technical Support Center dedicated to the intricate art and science of purifying polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these often water-soluble molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and refine your workup procedures effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles faced during the workup of polar organic compounds.
Q1: Why is my polar compound so difficult to extract from an aqueous reaction mixture using standard liquid-liquid extraction (LLE)?
A1: This is a classic challenge rooted in the principle of "like dissolves like."[1][2] Polar compounds have a high affinity for polar solvents, like water, due to strong dipole-dipole interactions and hydrogen bonding.[3] Consequently, they partition poorly into the less polar organic solvents typically used in LLE, such as ethyl acetate or dichloromethane.[4] This high water solubility makes their efficient transfer into an organic phase problematic and can often lead to low recovery.[5]
Q2: I'm observing a stable emulsion during my liquid-liquid extraction. What's causing this and how can I resolve it?
A2: Emulsions are a frequent issue, particularly when dealing with complex mixtures containing surfactants or when the densities of the aqueous and organic phases are very similar.[6] Vigorous shaking can exacerbate this problem. To break an emulsion, you can try several techniques:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[6][7] This increases the ionic strength and polarity of the aqueous phase, which can decrease the solubility of your organic compound in water and help to break up the emulsion.[6][7]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and aid in separation.[6]
-
Centrifugation: If the emulsion persists, centrifuging the mixture can often force the layers to separate.
Q3: My polar compound streaks badly on a silica gel TLC plate and I get poor separation during column chromatography. What's happening?
A3: This is a common indication that your compound is interacting too strongly with the polar stationary phase (silica gel).[5] This strong binding can lead to poor peak shapes and difficulty in elution.[5] Several factors could be at play:
-
Highly Polar Functional Groups: Amines, carboxylic acids, and polyols can interact very strongly with the acidic silanol groups on the silica surface.
-
Inappropriate Solvent System: The mobile phase may not be polar enough to effectively elute your compound from the stationary phase.[8]
Q4: Can I use reversed-phase chromatography for my highly polar compound?
A4: While standard reversed-phase chromatography (e.g., with a C18 column) is often challenging for highly polar compounds due to poor retention, it is not impossible.[3][5][9] These compounds have little affinity for the non-polar stationary phase and can elute in the void volume.[5][10] However, techniques like using highly aqueous mobile phases with specialized aqueous-stable C18 columns or employing ion-pairing agents can improve retention.[3][10] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable alternative.[3][5][11][12]
Troubleshooting Guides: From Problem to Solution
This section provides a more in-depth, problem-oriented approach to refining your workup strategy.
Issue 1: Low Recovery After Liquid-Liquid Extraction
If you're consistently losing a significant portion of your polar product during aqueous extraction, a systematic approach to optimizing your LLE protocol is necessary.
Root Cause Analysis:
-
High Aqueous Solubility: The primary reason for low recovery is the inherent high solubility of your polar compound in the aqueous phase.
-
Suboptimal Organic Solvent: The chosen organic solvent may not have sufficient polarity to effectively partition your compound.
-
Incorrect pH: For ionizable compounds (acids or bases), the pH of the aqueous layer dramatically influences their solubility in the organic phase.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low LLE recovery.
Detailed Protocol: pH Adjustment for Extraction of an Amine
-
Initial State: Your polar amine is likely protonated and highly water-soluble in a neutral or acidic aqueous solution.
-
Basification: Add a base (e.g., 1M NaOH, saturated NaHCO₃) to the aqueous layer to raise the pH above the pKa of the amine's conjugate acid. This deprotonates the amine, making it less polar.
-
Extraction: Immediately extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The neutral amine will now have a higher affinity for the organic phase.
-
Repetition: Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single large-volume extraction.[13]
Solvent Selection for Polar Compounds:
While common extraction solvents like diethyl ether and hexanes are too non-polar, others offer a better balance.[4] A 3:1 mixture of chloroform and isopropanol can be a powerful extraction solvent for pulling water-soluble organic compounds out of the aqueous phase when other solvents fail.[14]
| Solvent | Polarity Index | Water Miscibility | Key Considerations |
| Hexane | 0.1 | Immiscible | Good for extracting non-polar impurities first.[15] |
| Diethyl Ether | 2.8 | Slightly Miscible | Can be effective but is highly volatile and flammable.[4] |
| Dichloromethane | 3.1 | Immiscible | Denser than water; good for many compounds but has environmental concerns.[4] |
| Ethyl Acetate | 4.4 | Slightly Miscible | A good general-purpose solvent, less toxic than chlorinated solvents.[13] |
| n-Butanol | 3.9 | Partially Miscible | Can be effective for more polar compounds but can be difficult to remove.[16] |
Issue 2: Compound is "Water-Locked" - Purification without LLE
For extremely polar, water-soluble compounds where LLE is inefficient, alternative strategies are required.
Strategy 1: Solid-Phase Extraction (SPE)
SPE is an excellent technique for isolating polar analytes from aqueous matrices.[17][18] It works on the principle of selective adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent.[17]
SPE Workflow:
Caption: General workflow for Solid-Phase Extraction (SPE).
Choosing the Right SPE Phase:
| SPE Phase Type | Mechanism | Best For |
| Normal-Phase | Adsorption | Extracting polar analytes from non-polar matrices.[17][19] The sorbent is polar (silica, alumina), and elution is with a more polar solvent.[20] |
| Reversed-Phase | Partitioning | Extracting non-polar to moderately polar analytes from aqueous matrices. The sorbent is non-polar (C18, C8). |
| Ion-Exchange | Electrostatic Interaction | Extracting charged (anionic or cationic) analytes from aqueous solutions.[19][20] |
Strategy 2: Recrystallization
If your polar compound is a solid, recrystallization can be a highly effective purification method.[1][21] The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.[22][23]
Protocol: Two-Solvent Recrystallization for a Polar Compound
This method is useful when a single suitable solvent cannot be found.[21] A pair of miscible solvents is used: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[21] For polar compounds, this often involves an alcohol/water mixture.[22]
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot "soluble solvent" (e.g., ethanol).
-
Addition of "Insoluble Solvent": While the solution is still hot, slowly add the "insoluble solvent" (e.g., water) dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "soluble solvent" back until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.[21][22]
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.[22]
Issue 3: Chromatography Challenges
When your compound requires chromatographic purification, selecting the right technique is paramount.
Chromatography Selection Guide:
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. hydrometaltech.com [hydrometaltech.com]
- 3. waters.com [waters.com]
- 4. 2. Apparatus and Technique [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. reddit.com [reddit.com]
- 10. labex.hu [labex.hu]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 18. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Solid Phase Extraction Explained [scioninstruments.com]
- 21. athabascau.ca [athabascau.ca]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. Recrystallization [wiredchemist.com]
Technical Support Center: Navigating the Labyrinth of Unexpected Synthesis Byproducts
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and managing unexpected side products in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often complex, challenge of impurities that can derail a synthetic route, compromise yield, and complicate purification. Here, we move beyond simple procedural lists to delve into the fundamental principles governing side product formation, offering field-proven insights and systematic approaches to not only solve immediate problems but also to build a predictive understanding for future syntheses.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial questions that arise when a reaction doesn't proceed as cleanly as anticipated.
Q1: I'm seeing unexpected spots on my TLC and/or peaks in my LC-MS/NMR. Where do I even begin to identify them?
A1: The appearance of unknown signals is a classic synthetic challenge. A systematic approach is crucial. Start by assessing the readily available data. Your initial LC-MS data provides a molecular weight, which is the first key piece of the puzzle. High-resolution mass spectrometry (HRMS) can yield a molecular formula.[1][2] Concurrently, review your reaction scheme. Are there any plausible side reactions? Consider common culprits: unreacted starting materials, reactions with solvent or atmospheric moisture, or thermal degradation. A logical next step is isolation of the impurity, often by semi-preparative HPLC, followed by detailed structural elucidation using 1D and 2D NMR techniques.[1][3]
Q2: What are the most common sources of unexpected side products?
A2: Side products are not random occurrences; they are the result of competing chemical reactions.[4] The most frequent sources include:
-
Reaction Conditions: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to undesired products.[4] The choice of solvent and catalyst can also dramatically influence selectivity.
-
Reagent Purity: Impurities in starting materials can act as catalysts or participate in their own set of reactions.
-
Inherent Reactivity: Some substrates are prone to specific side reactions, such as polymerization (especially with aldehydes) or elimination competing with substitution.[5][6]
-
Atmospheric Contaminants: Many reactions are sensitive to moisture and oxygen, leading to hydrolysis or oxidation byproducts.
Q3: How can I quickly assess if a side product is a simple isomer of my target compound?
A3: High-resolution mass spectrometry (HRMS) is invaluable here. If the unknown peak has the exact same mass (and thus the same molecular formula) as your desired product, you are likely dealing with an isomer. This could be a constitutional isomer, a diastereomer, or an enantiomer. Further structural analysis by NMR, and potentially chiral chromatography, would then be necessary to determine the precise structure.
Q4: My reaction has produced a significant amount of an insoluble tar-like substance. What is likely happening?
A4: Tar formation is often a result of polymerization or extensive decomposition of starting materials or products. This is particularly common in reactions that are highly exothermic or involve reactive intermediates. For example, the Skraup quinoline synthesis is notorious for producing tar due to the acid-catalyzed polymerization of acrolein.[7] To mitigate this, consider strategies like using a reaction moderator, controlling the rate of reagent addition, and careful temperature management.[7]
Troubleshooting Guides: From Identification to Resolution
This section provides in-depth, systematic guides to tackle the challenge of side products head-on.
Guide 1: The Impurity Identification Workflow
When faced with an unknown byproduct, a structured analytical approach is essential for efficient identification. This workflow integrates mass spectrometry and NMR spectroscopy, the two most powerful techniques for structural elucidation of small molecules.[1][3][8]
Step-by-Step Protocol for Impurity Identification:
-
Initial Analysis (LC-MS):
-
Obtain a high-resolution mass spectrum of the crude reaction mixture to determine the exact mass of the impurity.
-
Utilize software to generate a list of possible molecular formulas based on the exact mass.[2]
-
Analyze the fragmentation pattern in the MS/MS spectrum to gain initial structural insights.
-
-
Isolation:
-
Structural Elucidation (NMR Spectroscopy):
-
Ensure the isolated sample is of high purity (>95%).[10]
-
Dissolve the sample (typically 1-10 mg) in a suitable deuterated solvent.[10]
-
Acquire a standard suite of NMR experiments:
-
1D NMR: ¹H NMR (for proton environment), ¹³C NMR, and DEPT (to determine CH, CH₂, and CH₃ groups).[11]
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within a spin system.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.[6][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.[6][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating stereochemistry.
-
-
-
-
Structure Confirmation:
-
Piece together the fragments identified from the NMR data to propose a candidate structure.
-
Compare the proposed structure with the molecular formula obtained from HRMS.
-
If possible, confirm the structure by synthesizing an authentic sample of the proposed byproduct and comparing its analytical data (retention time, mass spectrum, NMR spectra) with the isolated impurity.[1][12]
-
Guide 2: Common Side Reactions and Their Mechanistic Origins
Understanding the "why" behind side product formation is key to preventing it. Here, we explore common side reactions in several fundamental reaction classes.
1. Substitution vs. Elimination (SN1/SN2 vs. E1/E2)
A frequent challenge is the competition between substitution and elimination pathways.[6]
-
The Problem: You desire a substitution product (SN1/SN2) but observe a significant amount of the corresponding alkene (E1/E2 product).
-
The Cause: The nucleophile is also acting as a base, abstracting a proton from a carbon adjacent to the leaving group. This competition is governed by several factors:
-
Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., tert-butoxide) favor elimination. Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, CN⁻) favor substitution.[13][14]
-
Substrate Structure: Tertiary alkyl halides are more prone to elimination and SN1 reactions due to the formation of a stable carbocation intermediate.[13][15]
-
Temperature: Higher temperatures generally favor elimination over substitution.[13][14]
-
Solvent: Polar protic solvents can favor SN1/E1 pathways, while polar aprotic solvents are ideal for SN2 reactions.[16]
-
-
Mitigation Strategies:
2. Aldol Condensation
The aldol reaction is a powerful C-C bond-forming reaction, but it can be plagued by side products.
-
The Problem: A complex mixture of products is obtained, or the desired β-hydroxy carbonyl compound is not the major product.
-
The Cause:
-
Self-Condensation: If two different carbonyl compounds with α-hydrogens are used, a mixture of up to four different products can be formed.[17]
-
Dehydration: The initial aldol addition product can easily lose water, especially with heating, to form an α,β-unsaturated carbonyl compound (the aldol condensation product).[18][19]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens can undergo a disproportionation reaction.
-
-
Mitigation Strategies:
-
For crossed aldol reactions, use one carbonyl compound that cannot form an enolate (e.g., benzaldehyde or formaldehyde).[17]
-
To favor the aldol addition product, run the reaction at low temperatures and avoid prolonged reaction times or heating.
-
To favor the condensation product, include a heating step after the initial addition.[19]
-
3. Amide Coupling Reactions
Amide bond formation is fundamental in drug development, but the coupling reagents used can introduce their own set of byproducts.
-
The Problem: In addition to the desired amide, you observe byproducts related to the coupling reagent or racemization of chiral centers.
-
The Cause:
-
Coupling Reagent Byproducts: Carbodiimide reagents like DCC and EDC form urea byproducts (dicyclohexylurea and ethyl-(N',N'-dimethylamino)propyl urea, respectively).[20][21] Aminium-based reagents can react with the amine nucleophile to form guanidinium byproducts.[20]
-
Racemization: The activated carboxylic acid intermediate is susceptible to racemization, a significant issue when working with chiral amino acids.[21][22]
-
-
Mitigation Strategies:
-
Choose a coupling reagent where the byproduct has convenient solubility properties for removal (e.g., water-soluble EDC byproducts can be removed with an aqueous wash).[21]
-
To minimize racemization, use additives like 1-hydroxybenzotriazole (HOBt) or use phosphonium-based coupling reagents (e.g., BOP, PyBOP).[21][22]
-
Control the order of addition; pre-activating the carboxylic acid before adding the amine can reduce side reactions.[20]
-
Guide 3: Purification Strategies - Choosing the Right Tool
Once a side product is formed, efficient removal is key. The choice between flash chromatography and preparative HPLC is a common decision point, involving a trade-off between speed, cost, and resolution.[7]
| Feature | Flash Chromatography | Preparative HPLC |
| Principle | Medium-pressure liquid chromatography | High-pressure liquid chromatography |
| Resolution/Purity | Good (typically 95-98%) | Excellent (>99%)[23] |
| Speed | Fast (typically 15-30 minutes per run)[5][23] | Slower (typically 30-60 minutes per run)[5][23] |
| Sample Capacity | High (grams) | Lower (milligrams to grams)[5] |
| Cost (Equipment/Solvent) | Lower | Higher |
| Typical Application | Intermediate purification, removal of major impurities | Final purification, separation of close-eluting isomers[23] |
Workflow Recommendation: For complex mixtures, a two-step approach is often most efficient. Use flash chromatography for a rapid initial purification to remove the bulk of impurities, followed by preparative HPLC on the enriched fraction to achieve the final desired purity.[24]
Visualizing the Troubleshooting Process
A logical, step-by-step process is the most effective way to troubleshoot unexpected reaction outcomes. The following decision tree illustrates a typical workflow from initial observation to resolution.
Caption: A decision tree for troubleshooting unexpected side products.
Regulatory Context and Authoritative Guidance
In the pharmaceutical industry, the identification, qualification, and control of impurities are not just matters of scientific rigor but also of regulatory compliance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidance on this topic, often through the International Council for Harmonisation (ICH) guidelines.
-
ICH Q3A/B Guidelines: These guidelines mandate the identification and characterization of any impurity present above a certain threshold (e.g., 0.1%) in new drug substances and products.[1][25][26]
-
IUPAC Standards: The International Union of Pure and Applied Chemistry (IUPAC) provides definitions and best practices for assessing chemical purity, forming the basis for metrologically sound and traceable measurements.[27][28]
Adherence to these guidelines is critical for ensuring the safety and efficacy of pharmaceutical products and is a core component of any drug development program.
This technical support guide provides a framework for approaching the challenge of unexpected side products with confidence. By combining a deep understanding of chemical principles with systematic troubleshooting and analytical strategies, researchers can effectively navigate these complexities, leading to more efficient and successful syntheses.
References
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How We Carried Out Identification of an Unknown Impurity. (2025, June 6). ResolveMass Laboratories Inc. Retrieved from [Link]
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Can reversed-phase flash chromatography compete with prep-HPLC? (2023, February 10). Biotage. Retrieved from [Link]
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Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved from [Link]
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E1, E2 and SN1,SN2 Mechanisms. (n.d.). Slideshare. Retrieved from [Link]
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Comparing Flash Chromatography and HPLC: A Comprehensive Guide. (2025, January 2). Hawach Scientific. Retrieved from [Link]
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A Decision Tree for Retrosynthetic Analysis. (2021, July 20). Journal of Chemical Education. Retrieved from [Link]
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New international guidelines on organic pure material standards. (2023, March 6). BIPM. Retrieved from [Link]
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SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021, March 25). The Organic Chemistry Tutor. Retrieved from [Link]
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The Complete Mechanism of an Aldol Condensation. (n.d.). ResearchGate. Retrieved from [Link]
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Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? (2022, March 30). Quora. Retrieved from [Link]
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SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. Retrieved from [Link]
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Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006, June). U.S. Food and Drug Administration. Retrieved from [Link]
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Guidance for Industry - ANDAs: Impurities in Drug. (n.d.). Regulations.gov. Retrieved from [Link]
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Impurity Specifications Guide. (n.d.). Scribd. Retrieved from [Link]
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Is There Really a Difference Between Flash and HPLC for LC Purification? (n.d.). Agilent Technologies. Retrieved from [Link]
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An Improved Decision Tree for Predicting a Major Product in Competing Reactions. (2014, August). Journal of Chemical Education. Retrieved from [Link]
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Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
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SN1 SN2 E1 E2 – How to Choose the Mechanism. Chemistry Steps. Retrieved from [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]
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SN1, SN2, E1, E2. (n.d.). Scribd. Retrieved from [Link]
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Decision Tree showing reaction site decision criteria. (n.d.). ResearchGate. Retrieved from [Link]
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Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI. Retrieved from [Link]
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How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. (n.d.). Wikimedia Commons. Retrieved from [Link]
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chemical purity. (2025). IUPAC Gold Book. Retrieved from [Link]
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Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). LinkedIn. Retrieved from [Link]
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Identifying Unexpected Impurities In Drug Products. (n.d.). Nelson Labs. Retrieved from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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Pharmaceutical impurity identification: a case study using a multidisciplinary approach. (n.d.). PubMed. Retrieved from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
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Unknown Impurities Isolation and Characterisation. (n.d.). Alentris Research Pvt. Ltd. Retrieved from [Link]
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Aldol condensation (video). (n.d.). Khan Academy. Retrieved from [Link]
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Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]
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Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. (2013, December 1). IUPAC. Retrieved from [Link]
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Identifying the Structure of an Unknown Impurity in a Topical Gel. (2020, April 6). Pharmaceutical Technology. Retrieved from [Link]
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Structure Elucidation of Impurities by 2D NMR Part II. (2015, May 12). Regis Technologies, Inc. Retrieved from [Link]
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ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). European Medicines Agency. Retrieved from [Link]
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Troubleshooting Contamination Issues in Pharmaceuticals. (2025, April 5). Pharmabeginers. Retrieved from [Link]
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Decision Tree DONE Now it's time to DOMINATE Organic Reaction Mechanism #shorts. (2026, February 7). Acadza. Retrieved from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol and Diazepam as Potential Centrally-Acting Muscle Relaxants
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug development. Within the class of centrally-acting skeletal muscle relaxants, there is a continuous need for compounds that can effectively alleviate muscle spasticity and spasms with fewer side effects such as sedation, dizziness, and potential for dependence.[1][2] This guide provides a comparative overview of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol , a novel compound of interest, against Diazepam , a well-established benzodiazepine used clinically for its muscle relaxant, anxiolytic, and sedative properties.[3][4]
While extensive pharmacological data on 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is not yet publicly available, its structural similarity to other neurologically active pyrrolidine derivatives suggests potential activity within the central nervous system (CNS). This document outlines a proposed framework for evaluating its efficacy in comparison to Diazepam, grounded in established preclinical models and mechanistic assays. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting neuromuscular disorders.
Postulated Mechanism of Action: A Focus on the GABAergic System
Diazepam: The Gold Standard Modulator of GABA-A Receptors
Diazepam's mechanism of action is well-characterized. It acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the CNS.[3][5][6] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[5] This binding event does not open the receptor's chloride channel directly but enhances the effect of GABA, increasing the frequency of channel opening.[5][6] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory or calming effect on the CNS.[4][7] This enhanced inhibition in the spinal cord and higher motor centers contributes to its muscle relaxant effects.[3][8]
2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol: A Hypothetical GABAergic Modulator
Given the prevalence of GABAergic activity among centrally-acting muscle relaxants, it is plausible that 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol exerts its effects through a similar mechanism. The pyrrolidine scaffold is a common feature in many CNS-active compounds, and its derivatives have been shown to interact with various receptors, including GABA receptors. Therefore, we hypothesize that 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol may also act as a modulator of the GABA-A receptor, potentially at a novel binding site, or through a different allosteric mechanism compared to benzodiazepines.
Caption: Postulated signaling pathway for GABA-A receptor modulation.
Comparative Efficacy Evaluation: In Vitro and In Vivo Approaches
A comprehensive assessment of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol requires a multi-tiered approach, beginning with in vitro assays to determine its molecular target and culminating in in vivo studies to evaluate its physiological effects on muscle function and motor coordination.
In Vitro Assays: Target Identification and Potency
The initial step is to ascertain whether 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol interacts with the GABA-A receptor.
-
Radioligand Binding Assays: To determine if the compound binds to the benzodiazepine site or other sites on the GABA-A receptor complex.
-
Electrophysiology (Two-Electrode Voltage Clamp): This is a crucial functional assay. By expressing human recombinant GABA-A receptors in Xenopus oocytes, one can measure the chloride currents induced by GABA in the presence and absence of the test compound.[9] This allows for the determination of whether the compound enhances (potentiates) or inhibits GABA-induced currents and can reveal if it acts as a positive allosteric modulator like Diazepam.
In Vivo Models: Assessing Muscle Relaxation and Sedation
Animal models are indispensable for evaluating the physiological effects of a potential muscle relaxant. Rodent models are standard for this purpose.
-
Rotarod Test: This is a widely used test to assess motor coordination, balance, and the muscle relaxant effects of a compound.[10][11][12] A reduction in the time an animal can stay on a rotating rod indicates impaired motor function.
-
Grip Strength Test: This test measures the peak force an animal can exert with its forelimbs or all four limbs, providing a direct assessment of muscle strength.[13][14][15][16] A decrease in grip strength is indicative of muscle weakness or relaxation.
-
Zebrafish Larval Photomotor Response (PMR) Assay: This high-throughput screening method can be used to assess sedative-hypnotic effects.[17][18][19][20] Changes in the larvae's movement in response to light stimuli can indicate CNS-active properties.
Experimental Protocols
Protocol 1: In Vivo Rotarod Test for Motor Coordination
This protocol details the procedure for assessing the effect of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol on motor coordination in mice, using Diazepam as a positive control.
Objective: To evaluate the dose-dependent effects of the test compound on motor coordination and compare its potency and duration of action to Diazepam.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile 7650)
-
Male C57BL/6 mice (8-10 weeks old)
-
2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
-
Diazepam
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Standard laboratory animal supplies
Procedure:
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session consists of 3 trials on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes), with a 15-minute inter-trial interval. Mice that consistently remain on the rod for a predetermined cutoff time (e.g., 180 seconds) are selected for the study.[21]
-
-
Drug Administration:
-
On the test day, record a baseline rotarod performance for each mouse.
-
Randomly assign mice to treatment groups: Vehicle control, Diazepam (e.g., 1, 3, 10 mg/kg, intraperitoneally), and 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol (at a range of doses determined by preliminary toxicity studies).
-
-
Testing:
-
At various time points post-injection (e.g., 30, 60, 90, and 120 minutes), place each mouse on the accelerating rotarod.
-
Record the latency to fall for each mouse. The trial is stopped if the mouse falls off or grips the rod and rotates with it for two consecutive revolutions. A cutoff time (e.g., 300 seconds) is typically used.
-
-
Data Analysis:
-
Calculate the mean latency to fall for each treatment group at each time point.
-
Analyze the data using a two-way ANOVA with post-hoc tests to compare the effects of the test compound and Diazepam to the vehicle control.
-
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Novel Compounds
In the landscape of pharmaceutical development, the journey of a novel compound from discovery to a marketed drug is paved with rigorous scientific scrutiny. At the heart of this process lies the analytical method—the very tool used to measure the compound's identity, purity, strength, and quality. The validation of this method is not merely a regulatory checkbox; it is the cornerstone of data integrity, ensuring that every result is reliable, reproducible, and scientifically sound. An unvalidated or poorly validated method can lead to catastrophic failures, from misleading stability data to incorrect dosage, ultimately jeopardizing patient safety and derailing a development program.
This guide provides an in-depth comparison of the essential elements of analytical method validation, grounded in the principles of scientific integrity and regulatory expectations. As Senior Application Scientists, we move beyond simply listing steps; we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. This narrative is built upon the foundational pillars of Expertise, Experience, and Trustworthiness, with authoritative grounding in global regulatory standards.
Comparing Analytical Techniques for Novel Compound Analysis
The choice of analytical technique is the first critical decision in method development. For novel compounds, where knowledge of physicochemical properties may be evolving, this choice dictates the method's ultimate performance. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses of pharmaceutical analysis, offering a balance of resolution, sensitivity, and robustness for a wide range of molecules.
| Technique | Principle | Strengths for Novel Compounds | Considerations |
| HPLC/UHPLC | Differential partitioning of analytes between a stationary and mobile phase. | Versatile, robust, high precision, and widely applicable for assays and impurity analysis.[1][2] | May require derivatization for detection of compounds without a chromophore. |
| LC-MS | Combines the separation power of LC with the mass analysis capabilities of Mass Spectrometry. | High selectivity and sensitivity, provides structural information for impurity identification. | Matrix effects can influence ionization and quantification. |
| GC-MS | Gas chromatography for separation of volatile compounds, coupled with mass spectrometry. | Ideal for volatile or semi-volatile novel compounds and residual solvent analysis. | Requires the analyte to be thermally stable and volatile. |
The selection is driven by the compound's properties such as solubility, polarity, volatility, and thermal stability. For a non-volatile, polar novel compound, reverse-phase HPLC or UHPLC would be the logical starting point.[2]
The Validation Workflow: An Interconnected Process
The validation of an analytical method is not a series of disconnected experiments but a holistic process where each parameter informs the others. The overall objective is to demonstrate that the method is fit for its intended purpose.[3]
Caption: Workflow for forced degradation studies.
Linearity and Range: Defining the Method's Operating Boundaries
Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. [4][5]The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. [5][6][7]This is fundamental for accurate quantification. For an assay of a novel compound, you must be confident that a 10% increase in concentration yields a 10% increase in signal.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of the novel compound from a stock solution, spanning the expected concentration range.
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation:
-
Plot the average response versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Correlation Coefficient (r²) | ≥ 0.999 | Demonstrates a strong linear relationship between concentration and response. [4] |
| Y-intercept | Should be close to zero. | A significant y-intercept may indicate systematic error or interference. |
| Range (Assay) | 80% to 120% of the test concentration. [4] | Ensures the method is accurate and precise over the expected working concentrations. |
| Range (Impurity) | From the Limit of Quantitation (LOQ) to 120% of the specification limit. [4] | Critical for accurately quantifying impurities at very low and specified levels. |
Accuracy: Hitting the Bullseye
Why it Matters: Accuracy is the closeness of the test results to the true value. [8][6][7][9]It provides an assurance that the method is measuring the correct amount of the substance. For a novel therapeutic, accurate quantification is directly linked to patient safety and efficacy.
Experimental Protocol:
-
Prepare Spiked Samples: For a drug product, prepare a synthetic mixture (placebo) and spike it with known amounts of the novel compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). [4][6]2. Analysis: Analyze a minimum of three replicates at each concentration level.
-
Evaluation:
-
Calculate the percent recovery for each sample.
-
The mean recovery should fall within a predefined range.
-
| Method Type | Concentration Level | Typical Acceptance Criteria (% Recovery) |
| Assay (Drug Substance/Product) | 80% - 120% | 98.0% to 102.0% [4] |
| Impurity Quantification | LOQ - 120% | 80.0% to 120.0% [4] |
Precision: Consistency in Measurement
Why it Matters: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [8][7][9]It is a measure of the method's random error. A precise method will yield similar results when performed multiple times, which is crucial for reliable batch release and stability testing.
Precision is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment. [10] Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Have a different analyst, on a different day, using different equipment (if possible), analyze six replicates of the same sample.
-
Evaluation:
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
The RSD should be within the limits defined for the method.
-
| Validation Level | Typical Acceptance Criteria (RSD) |
| Repeatability (Assay) | ≤ 1.0% |
| Intermediate Precision (Assay) | ≤ 2.0% |
| Impurity Quantification (at LOQ) | ≤ 10.0% |
Sensitivity: Limits of Detection (LOD) and Quantitation (LOQ)
Why it Matters: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [11][12][13]The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [12][14]For a novel compound, determining the LOD and LOQ is critical for impurity analysis, ensuring that even trace levels of potentially toxic degradants can be reliably monitored.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine LOD: Analyze samples with known low concentrations of the analyte and establish the minimum concentration at which the analyte can be reliably detected. A signal-to-noise ratio of 3:1 is generally acceptable. [11]2. Determine LOQ: Analyze samples with known low concentrations and establish the minimum concentration that meets the requirements for accuracy and precision. A signal-to-noise ratio of 10:1 is commonly used as an estimate. [11]3. Confirmation: Prepare and analyze a suitable number of samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable.
Robustness: Withstanding Deliberate Changes
Why it Matters: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [9][15][16]It provides an indication of the method's reliability during normal usage and is a critical component for successful method transfer between laboratories. [15][16][17] Experimental Protocol:
-
Identify Parameters: Identify critical method parameters that could be subject to variation (e.g., pH of mobile phase, column temperature, flow rate).
-
Vary Parameters: Deliberately vary these parameters within a realistic range (e.g., pH ± 0.2 units, temperature ± 5°C).
-
Analysis: Analyze system suitability samples under each modified condition.
-
Evaluation:
-
Assess the impact of the changes on system suitability parameters (e.g., resolution, retention time, peak asymmetry).
-
The system suitability criteria should still be met under all varied conditions.
-
System Suitability Testing (SST): The Daily Method Check-up
It is crucial to distinguish method validation from system suitability testing. Method validation is a one-time, comprehensive process to demonstrate a method is fit for purpose. [18]In contrast, SST is performed before or during each analysis to verify that the analytical system (the instrument, reagents, and column) is performing adequately on that specific day. [18][19][20]
| SST Parameter | Typical Acceptance Criteria (for HPLC) | Purpose |
|---|---|---|
| Peak Tailing/Asymmetry | 0.8 - 1.5 | Ensures good peak shape for accurate integration. |
| Resolution (Rs) | > 2.0 between the analyte and closest eluting peak | Confirms the separation of the analyte from other components. [20] |
| Precision/Repeatability | RSD ≤ 1.0% for 5 replicate injections | Demonstrates the stability and precision of the instrument. [21] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the chromatographic column. |
Conclusion
The validation of an analytical method for a novel compound is a scientifically rigorous and legally mandated process that forms the bedrock of a successful drug development program. By approaching validation with a deep understanding of the "why" behind each parameter, scientists can build robust, reliable, and transferable methods. This guide, grounded in the principles of the ICH, FDA, and EMA, provides a framework for comparing and implementing these critical validation experiments. Adherence to these principles ensures not only regulatory compliance but also the generation of high-quality data that ultimately safeguards patient health. The modern approach, emphasizing a lifecycle management of analytical procedures, further reinforces that method validation is not a single event, but a continuous commitment to quality. [22]
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A Senior Application Scientist's Guide to the Rigorous Validation of a Synthesized Compound's Purity
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Foundational Importance of Purity in Scientific Discovery
In the realm of scientific research and pharmaceutical development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable results are built. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and toxicological profile of a compound.[1] Consequently, rigorous validation of a compound's purity is a non-negotiable prerequisite for advancing a research program, be it in academic discovery or preclinical drug development.
This guide provides an in-depth comparison of the most robust and widely accepted analytical techniques for purity determination. It is designed to empower researchers with the knowledge to not only select the most appropriate methodology but also to understand the underlying principles that govern their application and interpretation. We will delve into the "why" behind the "how," offering a framework for establishing self-validating protocols that ensure the highest degree of scientific integrity.
The Analytical Arsenal: A Comparative Overview of Purity Determination Techniques
The choice of analytical technique is contingent upon several factors, including the compound's physicochemical properties (e.g., volatility, polarity, chromophores), the nature of potential impurities, and the required level of sensitivity and precision.[2] A multi-faceted approach, often employing orthogonal methods, is the gold standard for comprehensive purity assessment.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a liquid mobile phase.[3][4] | High resolution, sensitivity, and applicability to a wide range of non-volatile compounds.[5] | Requires chromophores for UV detection; co-elution of impurities can occur. | Most non-volatile and thermally labile organic compounds. |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary and a gaseous mobile phase.[6][7] | Excellent for volatile and semi-volatile compounds; high sensitivity.[8] | Not suitable for non-volatile or thermally labile compounds.[6] | Volatile organic compounds, residual solvents.[5] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio.[9][10] | High sensitivity and specificity; provides molecular weight information.[9][11] | Ionization efficiency can vary significantly between compounds. | Confirmation of identity and detection of impurities, often coupled with LC or GC.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[12][13] | Provides detailed structural information; quantitative NMR (qNMR) is an absolute method.[12][14] | Lower sensitivity compared to other methods; complex mixtures can be difficult to analyze.[2] | Structural elucidation and absolute purity determination.[12][15] |
| Elemental Analysis (EA) | Combustion of the compound to determine the percentage of C, H, N, S, and other elements.[16][17] | Provides fundamental information about the elemental composition.[16] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition.[17] | Verifying the empirical formula of a pure substance.[18] |
Deep Dive into Key Methodologies: Principles and Experimental Workflows
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely employed technique for purity assessment due to its versatility and high resolving power.[3][5][19] The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a liquid mobile phase.
-
Column Selection: The choice of stationary phase (e.g., C18 for reversed-phase) is dictated by the polarity of the analyte. The goal is to achieve optimal retention and separation from potential impurities.
-
Mobile Phase Composition: The ratio of solvents in the mobile phase is critical for controlling the elution of compounds. A gradient elution (where the solvent composition changes over time) is often used to resolve complex mixtures.
-
Detector Selection: A UV-Vis detector is most common, relying on the presence of a chromophore in the molecule. For compounds lacking a chromophore, other detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide spectral information to assess peak purity.[20]
Caption: A typical workflow for determining compound purity using HPLC.
-
Method Development: Develop a separation method that provides good resolution between the main peak and any impurity peaks. This involves optimizing the column, mobile phase, flow rate, and detection wavelength.[21]
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and checking for consistency in retention time, peak area, and other parameters.[21]
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent. The concentration should be within the linear range of the detector.
-
Analysis: Inject the sample solution onto the HPLC system and record the chromatogram.
-
Data Processing: Integrate the area of the main peak and all impurity peaks. The purity is typically calculated as the percentage of the main peak area relative to the total peak area.[3]
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies by subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation).[22] The method should be able to separate the main compound from any degradation products.
Gas Chromatography (GC): The Go-To for Volatile Compounds
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6][8] The principle is similar to HPLC, but the mobile phase is an inert gas (e.g., helium or nitrogen).[6][7]
-
Column Selection: The choice of stationary phase in a capillary GC column is crucial for achieving separation. The polarity of the stationary phase should be matched to the polarity of the analytes.
-
Temperature Programming: The oven temperature is carefully controlled to ensure the separation of compounds based on their boiling points and interactions with the stationary phase.
-
Detector Selection: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) detector provides both quantitative and qualitative information.
Caption: A streamlined workflow for assessing the purity of volatile compounds via GC.
-
Method Development: Optimize the injection port temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.
-
Analysis: Inject a small volume of the sample into the GC. The compounds are vaporized and carried through the column by the inert gas.
-
Data Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities
MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and identification of components in a mixture.[10][23]
-
Ionization Technique: The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the analyte's properties. The goal is to efficiently generate ions without causing excessive fragmentation.
-
Mass Analyzer: Different mass analyzers (e.g., Quadrupole, Time-of-Flight - TOF) offer varying levels of resolution, mass accuracy, and scan speed.
Caption: The convergence of orthogonal analytical techniques for a robust purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[13][15][24][25] Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the same compound.[12][14]
-
Sample Preparation: Accurately weigh the synthesized compound and a certified internal standard of known purity into an NMR tube.
-
Solvent Selection: Dissolve the sample and standard in a deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated based on the integral ratio, the number of protons giving rise to each signal, and the known purity and weight of the internal standard.
Regulatory Context and Acceptance Criteria
For drug development professionals, adherence to regulatory guidelines is paramount. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B).[26][27][28][29][30] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[27]
Generally, for compounds intended for biological testing, a purity of ≥95% is considered acceptable.[31] However, the specific requirements may vary depending on the intended application.
Conclusion: A Commitment to Scientific Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
